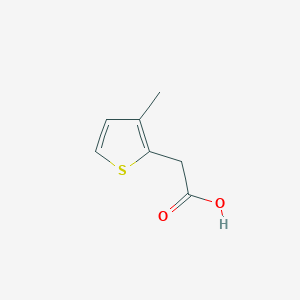

2-(3-Methylthiophen-2-YL)acetic acid

Descripción general

Descripción

“2-(3-Methylthiophen-2-YL)acetic acid” is a chemical compound with the molecular formula C7H8O2S . It is related to other compounds such as 2-[3-(Methylaminomethyl)thiophen-2-yl]acetic acid and 2-amino-2-(3-methylthiophen-2-yl)acetic acid .

Molecular Structure Analysis

The molecular structure of “2-(3-Methylthiophen-2-YL)acetic acid” consists of a thiophene ring attached to an acetic acid moiety . The compound has a molecular weight of 156.21 .Physical And Chemical Properties Analysis

“2-(3-Methylthiophen-2-YL)acetic acid” is a powder with a melting point of 89-90°C .Aplicaciones Científicas De Investigación

1. Polymer Synthesis and Solution Properties

2-(3-Methylthiophen-2-yl)acetic acid plays a significant role in the synthesis of water-soluble polythiophene carboxylic acids, such as poly(3-thiophene acetic acid) (P3TAA) and its copolymers. These polymers exhibit unique properties, such as pH-induced abrupt conformational changes, evidenced by potentiometric titration, viscosity measurements, and UV-visible spectroscopy. This highlights its potential in developing smart materials with responsive behaviors (Kim et al., 1999).

2. Electrochemical Applications

The compound finds application in electrochemical studies, particularly in understanding the polymerization and redox features of thiophene co-polymers. For instance, studies on 3-thiophene-acetic acid and 3-methylthiophene co-polymers reveal insights into solvation behavior and the splitting of oxidation peaks, which are pivotal in designing advanced electrochemical systems (C. Visy et al., 2000).

3. Applications in Organic Electronics

The compound is integral in synthesizing organic sensitizers for solar cell applications. It contributes to the structural and electronic properties of novel organic sensitizers, which show high conversion efficiencies when anchored onto TiO2 films. Such studies are crucial in the advancement of organic photovoltaic technologies (Sanghoon Kim et al., 2006).

4. Biomedical Research

In the biomedical field, derivatives of 2-(3-Methylthiophen-2-yl)acetic acid are used for DNA-binding applications. For example, water-soluble cationic polythiophene derivatives show potential as theranostic gene delivery vehicles, highlighting the compound's significance in gene therapy and molecular diagnostics (Analyn C. Carreon et al., 2014).

Safety and Hazards

Direcciones Futuras

Mecanismo De Acción

Target of Action

It is suggested that the compound may have potential anticonvulsant and antinociceptive activities .

Mode of Action

It is suggested that the compound may interact with its targets to induce changes that could lead to potential anticonvulsant and antinociceptive effects .

Result of Action

It is suggested that the compound may exhibit potential anticonvulsant and antinociceptive effects .

Propiedades

IUPAC Name |

2-(3-methylthiophen-2-yl)acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8O2S/c1-5-2-3-10-6(5)4-7(8)9/h2-3H,4H2,1H3,(H,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTGJNMDKPCCOOT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=C1)CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-Methylthiophen-2-YL)acetic acid | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3,5-dimethylphenyl)-2-({3-[4-(2-methoxyphenyl)piperazin-1-yl]pyrazin-2-yl}sulfanyl)acetamide](/img/structure/B2971573.png)

![2-(4-oxo-7-phenyl-2-(piperidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)-N-phenethylacetamide](/img/structure/B2971576.png)

![9-(4-Ethylpiperazin-1-yl)-2-methyl-3-phenyl-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazoline](/img/structure/B2971577.png)

![1-(4-Methoxyphenyl)-4-[4-(2-methylphenyl)piperazine-1-carbonyl]pyrrolidin-2-one](/img/structure/B2971579.png)

![Methyl 8-bromo-[1,2,4]triazolo[1,5-a]pyridine-2-carboxylate](/img/structure/B2971580.png)

![5-[1-(ethylsulfonyl)piperidin-3-yl]-4-(2-furylmethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B2971581.png)

![7-Oxo-7H-benzimidazo[2,1-A]benzo[DE]isoquinoline-4-carboxylic acid](/img/structure/B2971584.png)